molecular formula C12H17NS B12990141 N-(3-Ethyl-4-methylphenyl)thietan-3-amine

N-(3-Ethyl-4-methylphenyl)thietan-3-amine

Cat. No.: B12990141
M. Wt: 207.34 g/mol
InChI Key: GAYNYABVQCVRTA-UHFFFAOYSA-N
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Description

N-(3-Ethyl-4-methylphenyl)thietan-3-amine: is an organic compound characterized by a thietan ring attached to an amine group and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethyl-4-methylphenyl)thietan-3-amine typically involves the following steps:

  • Formation of the Thietan Ring: : The thietan ring can be synthesized through the reaction of a suitable thiol with an epoxide under basic conditions. For instance, 3-chloropropanethiol can react with sodium hydride and an epoxide to form the thietan ring.

  • Substitution on the Phenyl Ring: : The phenyl ring with ethyl and methyl substituents can be prepared via Friedel-Crafts alkylation. This involves the reaction of benzene with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Coupling of Thietan and Phenyl Rings: : The final step involves coupling the thietan ring with the substituted phenyl ring. This can be achieved through nucleophilic substitution reactions where the amine group on the thietan ring reacts with a halogenated phenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-(3-Ethyl-4-methylphenyl)thietan-3-amine can undergo oxidation reactions, particularly at the sulfur atom in the thietan ring. Common oxidizing agents include hydrogen peroxide and peracids, leading to the formation of sulfoxides or sulfones.

  • Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which can reduce the thietan ring to a thiol or the amine group to an alkylamine.

  • Substitution: : The amine group can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, mild temperatures.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Acyl chlorides, alkyl halides, base catalysts like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alkylamines.

    Substitution: Amides, secondary/tertiary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3-Ethyl-4-methylphenyl)thietan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of thietan-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between sulfur-containing rings and biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-Ethyl-4-methylphenyl)thietan-3-amine involves its interaction with specific molecular targets. The thietan ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Ethylphenyl)thietan-3-amine
  • N-(4-Methylphenyl)thietan-3-amine
  • N-(3-Ethyl-4-methylphenyl)thiirane-3-amine

Uniqueness

N-(3-Ethyl-4-methylphenyl)thietan-3-amine is unique due to the presence of both ethyl and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(3-ethyl-4-methylphenyl)thietan-3-amine

InChI

InChI=1S/C12H17NS/c1-3-10-6-11(5-4-9(10)2)13-12-7-14-8-12/h4-6,12-13H,3,7-8H2,1-2H3

InChI Key

GAYNYABVQCVRTA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)NC2CSC2)C

Origin of Product

United States

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